

The Natural Provenance of Neodiosmin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Neodiosmin*

Cat. No.: *B190348*

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Abstract

Neodiosmin, a flavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its role as a venoactive agent and its antioxidant properties. Understanding the natural sources of this compound is paramount for its efficient extraction, purification, and subsequent pharmacological investigation. This technical guide provides a comprehensive overview of the primary natural sources of **Neodiosmin**, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Principal Natural Sources of Neodiosmin

Neodiosmin is predominantly found in the plant kingdom, with its highest concentrations typically observed in the genus *Citrus*. It is also present in select species within the *Lamiaceae* family.

The Citrus Genus: A Primary Reservoir

The most significant natural source of **Neodiosmin** is the *Citrus* genus, where it contributes to the flavor profile and physiological characteristics of the fruit.

- Citrus aurantium(Bitter Orange): Widely recognized as the most abundant source of **Neodiosmin**, it is present in various parts of the plant, including the fruit peel, juice, and leaves.[1] The concentration of **Neodiosmin** in Citrus aurantium fluctuates during the fruit's development, generally reaching its peak in the early stages of growth.
- Citrus bergamia(Bergamot): The juice of Bergamot oranges also contains quantifiable amounts of **Neodiosmin**. [2][3]
- Other Citrus Species: **Neodiosmin** is also found in other citrus fruits such as oranges, limes, and lemons, typically derived from its precursor, the bitter flavanone neohesperidin.[4] While present, the concentrations are generally lower than those observed in Citrus aurantium.

The Lamiaceae Family

Certain members of the Lamiaceae (mint) family have been identified as sources of **Neodiosmin**, although typically in lower concentrations compared to Citrus species.

- Ajuga iva: This plant is known to contain a variety of flavonoids, and while **Neodiosmin** is not always the most abundant, its presence has been noted in phytochemical analyses.
- Teucrium gnaphalodes: This species is another member of the Lamiaceae family where the presence of diosmin, a structurally related flavonoid, has been reported, suggesting the potential for **Neodiosmin** presence as well.

Quantitative Analysis of Neodiosmin in Natural Sources

The concentration of **Neodiosmin** can vary significantly depending on the plant species, the specific part of the plant, and the stage of development. The following table summarizes the available quantitative data for **Neodiosmin** in some of its primary natural sources.

Plant Species	Plant Part	Concentration	Reference
Citrus bergamia	Juice	Approx. 160 mg/L (total flavones, with neodiosmin as a main one)	[2][3]
Citrus aurantium	Leaves (Aqueous Extract)	Total Flavonoid Content: 12 ± 2 mg QE/g DW	[1]
Citrus aurantium	Flowers (Ethanollic Extract)	Total Flavonoid Content: 20 ± 3 mg QE/g extract	[1]
Citrus aurantium	Dried Fruit	Naringin: 17.3 to 43.6 mg/g; Neohesperidin: 15.6 to 52 mg/g	[5]

Note: QE denotes Quercetin Equivalents, and DW signifies Dry Weight. Data for **Neodiosmin** specifically is limited, with many studies reporting total flavonoid content or the concentration of its precursors.

Experimental Protocols

Extraction of Neodiosmin from Plant Material

3.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of bioactive compounds.

Protocol:

- **Sample Preparation:** Air-dry the plant material (e.g., Citrus aurantium peel) at 50 °C to a constant weight and grind it into a fine powder.
- **Extraction:**

- Suspend the powdered plant material in a 58% ethanol solution.
- Place the suspension in an ultrasonic bath.
- Sonication parameters: 70 °C for 17 minutes at a constant power of 200 W and 40 Hz.
- Maintain a consistent solvent-to-solid ratio.
- Filtration and Concentration:
 - Filter the resulting solution to remove solid plant debris.
 - Concentrate the filtrate using a rotary evaporator at 60 °C.
 - Lyophilize the concentrated extract to obtain a dry powder.

3.1.2. Maceration

A conventional extraction method involving soaking the plant material in a solvent.

Protocol:

- Sample Preparation: Prepare the plant material as described in the UAE protocol.
- Extraction:
 - Soak the powdered plant material in methanol or a methanol:water (e.g., 80:20 v/v) solution at room temperature for 24-48 hours with occasional agitation.
- Filtration and Concentration:
 - Filter the mixture and concentrate the filtrate as described in the UAE protocol.

Purification of Neodiosmin

Crude extracts can be purified using column chromatography.

Protocol:

- Column Preparation: Pack a glass column with a suitable adsorbent material such as silica gel or polyamide powder.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elution:
 - Begin elution with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.
 - Gradually increase the polarity of the mobile phase by adding solvents like ethyl acetate and methanol.
 - A common gradient elution profile for flavonoids is a step-wise increase in methanol concentration in a chloroform-methanol mixture.
- Fraction Collection and Analysis:
 - Collect fractions of the eluate.
 - Monitor the fractions for the presence of **Neodiosmin** using Thin Layer Chromatography (TLC) by comparing with a **Neodiosmin** standard.
 - Combine the fractions containing pure **Neodiosmin** and evaporate the solvent.

Quantification of Neodiosmin by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids.

Protocol:

- Standard Preparation: Prepare a stock solution of pure **Neodiosmin** standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
- Sample Preparation:

- Dissolve a precisely weighed amount of the purified extract or crude extract in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A gradient elution is typically used. For example:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile.
 - A typical gradient could be: 0-5 min, 10% B; 5-10 min, 10-18% B; 10-20 min, 18-21% B; 20-30 min, 21-30% B; 30-50 min, 30-90% B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10-20 µL.
 - Detection: Monitor the absorbance at the maximum wavelength for **Neodiosmin** (typically around 284 nm and 324 nm).
- Quantification:
 - Construct a calibration curve by plotting the peak area of the **Neodiosmin** standard against its concentration.
 - Identify the **Neodiosmin** peak in the sample chromatogram by comparing the retention time with the standard.
 - Quantify the amount of **Neodiosmin** in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of Neodiosmin

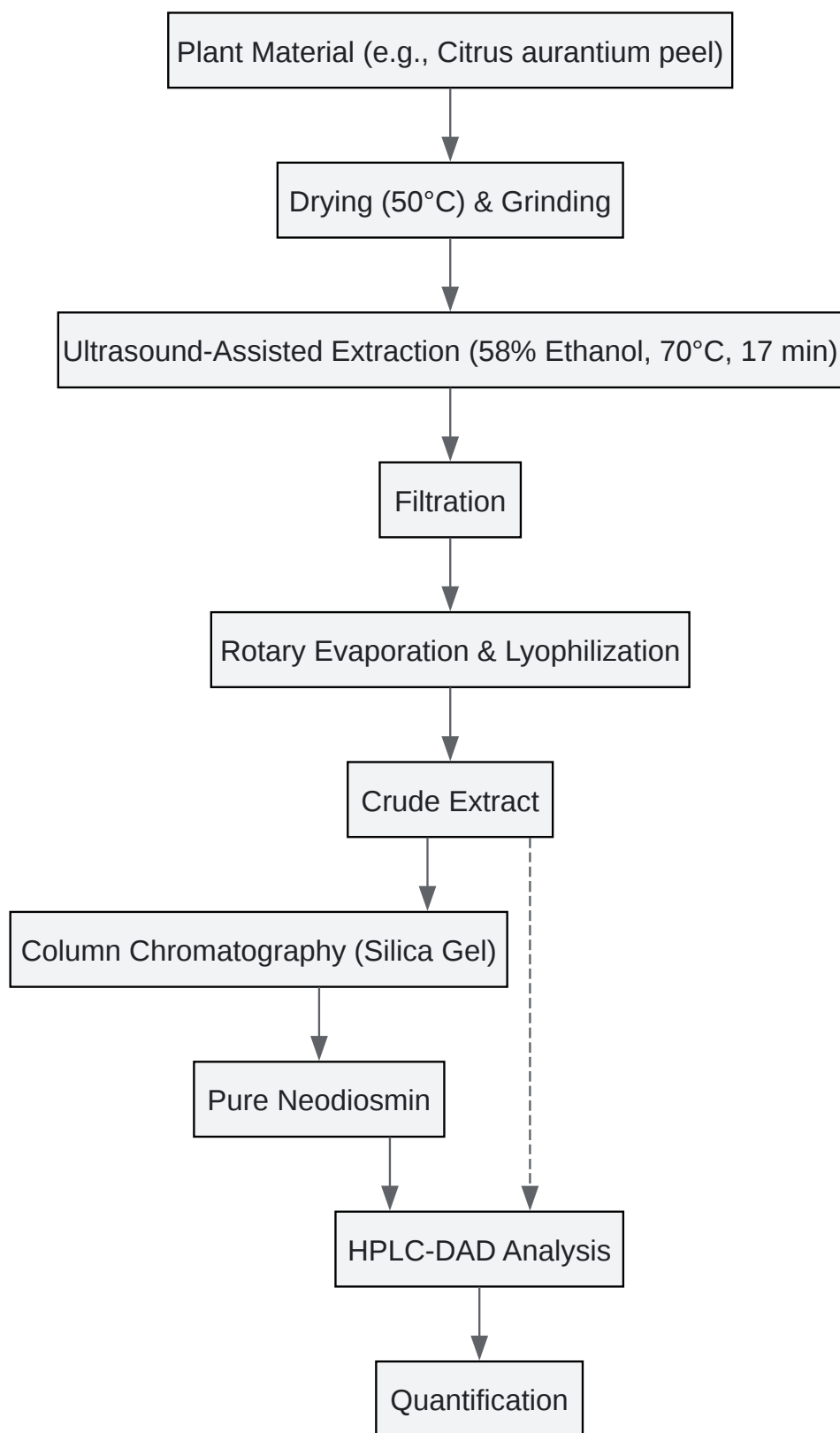
The biosynthesis of **Neodiosmin** is a multi-step enzymatic process that is a branch of the general flavonoid biosynthesis pathway. The key steps involve the synthesis of a flavanone precursor, followed by desaturation, methylation, and glycosylation.

Key Enzymes in the Pathway

- Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form the chalcone backbone.
- Chalcone Isomerase (CHI): Converts chalcone to its corresponding flavanone isomer, naringenin.
- Flavone Synthase (FNS): Introduces a double bond in the C-ring of the flavanone to form a flavone (apigenin from naringenin).[\[6\]](#)[\[7\]](#)
- Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates the B-ring of the flavone at the 3' position.
- O-Methyltransferase (OMT): Catalyzes the transfer of a methyl group to a hydroxyl group on the flavone backbone.[\[8\]](#)
- Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs): A series of enzymes that sequentially add sugar moieties to the flavone aglycone.[\[9\]](#)[\[10\]](#) Specifically, a flavonoid 7-O-glycosyltransferase and a flavonoid-7-O-glucoside-2''-O-rhamnosyltransferase are involved in the formation of the neohesperidoside sugar chain.[\[9\]](#)[\[10\]](#)

Visualizations

Experimental Workflow



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Caption: Workflow for the extraction, purification, and quantification of **Neodiosmin**.

Biosynthetic Pathway of Neodiosmin



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Caption: Proposed biosynthetic pathway of **Neodiosmin**.

Conclusion

This technical guide has delineated the primary natural sources of **Neodiosmin**, with a significant emphasis on the Citrus genus, particularly Citrus aurantium. The provided experimental protocols for extraction, purification, and quantification offer a robust framework for researchers to isolate and analyze this compound. Furthermore, the elucidation of the biosynthetic pathway provides valuable insights into the enzymatic machinery responsible for its production in plants. The information compiled herein is intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of **Neodiosmin**.

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